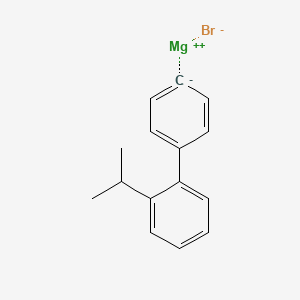
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is often used in organic synthesis as a Grignard reagent, which is a crucial tool in forming carbon-carbon bonds. The presence of magnesium and bromine in the compound allows it to participate in various chemical reactions, making it valuable in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is typically synthesized through the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum yield and purity. The use of high-purity reagents and solvents is crucial to avoid any side reactions that could affect the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of an ether solvent.
Substitution Reactions: Requires the presence of a halide and an appropriate solvent.
Coupling Reactions: Often uses palladium or nickel catalysts under mild conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The compound acts primarily as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the ether solvent, stabilizing the compound and facilitating its reactivity. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.
2-Phenyl-2-propanol: A related compound used in organic synthesis.
Phenylacetone: Another compound with a phenyl group, used in different synthetic applications.
Uniqueness
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler Grignard reagents. Its ability to form complex organic molecules makes it invaluable in advanced organic synthesis.
Propiedades
Fórmula molecular |
C15H15BrMg |
|---|---|
Peso molecular |
299.49 g/mol |
Nombre IUPAC |
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KXYIXQGMXQXPRV-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
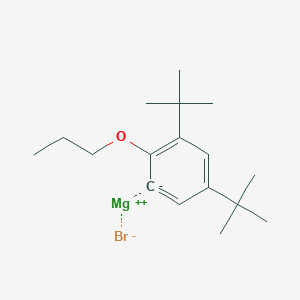
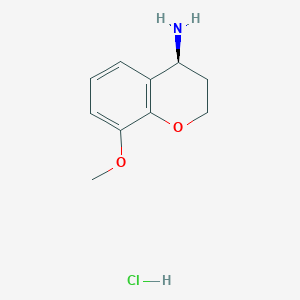




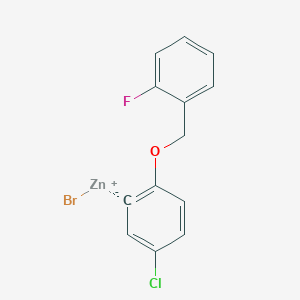
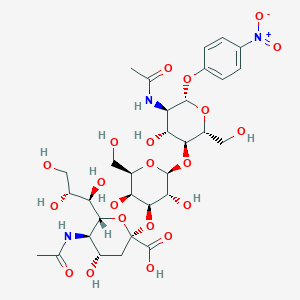

![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
